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4-Phenylpentanenitrile

Cat. No.: B13585787
M. Wt: 159.23 g/mol
InChI Key: OHJHONYMEXPATE-UHFFFAOYSA-N
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Description

4-Phenylpentanenitrile (CAS 107590-53-4) is an organic compound with the molecular formula C 11 H 13 N and a molecular weight of 159.23 g/mol . Its structure can be represented by the SMILES notation CC(C1=CC=CC=C1)CCC#N . As a phenyl-substituted nitrile, it serves as a versatile building block in organic synthesis and materials science research. Nitriles of this class are valuable intermediates for the preparation of acids, amides, amines, and heterocycles, and are used in the development of functional materials. For instance, related phenylalkanenitrile compounds are investigated as ligands or components in the synthesis of photoreactive organometallic ionic liquids, which are studied for their tunable conductivity and potential applications in electronic devices . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N B13585787 4-Phenylpentanenitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

4-phenylpentanenitrile

InChI

InChI=1S/C11H13N/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6H2,1H3

InChI Key

OHJHONYMEXPATE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC#N)C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Phenylpentanenitrile and Analogues

Development of Novel Catalytic Routes to Phenylpentanenitrile Scaffolds

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of phenylpentanenitrile scaffolds has benefited significantly from the development of novel catalytic systems.

Transition Metal-Catalyzed Cyanation and Hydrocyanation Strategies

Transition metal catalysis provides a powerful tool for the formation of carbon-carbon bonds, including the introduction of a nitrile group.

Cyanation of Aryl/Vinyl Halides: A significant advancement in this area is the transition metal-catalyzed cyanation of aryl and vinyl halides. google.com Nickel-catalyzed reactions, in particular, have shown great promise. google.com These methods offer a safe and strategic approach to aryl and vinyl cyanides, which are important intermediates in medicinal and agrochemical chemistry. google.com The use of organic nitriles as the cyanide source in these reactions represents a benign alternative to traditional cyanating agents. google.com A broad range of aryl chlorides and triflates can be effectively converted to their corresponding nitriles using this methodology. google.com

Hydrocyanation of Alkenes: The hydrocyanation of alkenes is another key strategy. For instance, the asymmetric hydrocyanation of alkenes has been achieved without the use of hydrogen cyanide (HCN), a significant safety improvement. rsc.org Rhodium-catalyzed hydroformylation followed by a subsequent transformation to the nitrile offers a syngas-free and highly regioselective route to α,β-unsaturated aldehydes, which can be precursors to phenylpentanenitrile derivatives. rsc.org

Hydrocyanation and Alkylcyanation of Alkynes: Research has also extended to the hydrocyanation and alkylcyanation of alkynes. scholaris.ca These methods, often utilizing conditions similar to arylcyanation, provide pathways to alkenyl nitriles. scholaris.ca Preliminary studies suggest that stereoselective transformations are achievable through ligand modification. scholaris.ca

Catalyst SystemSubstrate TypeProduct TypeKey Features
Nickel-based catalystsAryl/Vinyl HalidesAryl/Vinyl NitrilesUtilizes benign organic nitriles as cyanide source, applicable to a broad range of substrates. google.com
Rhodium-based catalystsAlkenesNitrilesAsymmetric, HCN-free, and highly regioselective. rsc.org
Nickel-based catalystsAlkynesAlkenyl NitrilesAllows for both hydrocyanation and alkylcyanation. scholaris.ca

Organocatalytic and Biocatalytic Approaches to Nitrile Formation

In the quest for more sustainable and selective synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.govnih.gov This approach has been successfully applied to the synthesis of various organic compounds, with organocatalysts often being inspired by the catalytic mechanisms of enzymes and their cofactors. nih.govnih.gov For instance, the combination of organocatalysis and biocatalysis in flow processes has been demonstrated for the synthesis of 1,3-diols, showcasing the potential for multi-step cascade reactions in a single flask. tudelft.nl A four-step biocatalytic and organocatalytic cascade has been developed for the production of dinitroalkanes from alcohols in an aqueous buffer, highlighting the ability to couple biocatalyzed oxidation with multi-step catalytic cascades. chemrxiv.org

Biocatalysis: Biocatalysis employs enzymes or whole microorganisms to perform chemical reactions. nih.govucc.ie This methodology offers high selectivity and operates under mild, environmentally benign conditions. nih.gov Lipases are a class of enzymes that have been extensively used for the kinetic resolution of various compounds, including alcohols that could be precursors to chiral nitriles. ucc.ie The use of enzymes in tandem with organocatalysts can lead to dynamic kinetic resolutions, further enhancing the efficiency of asymmetric synthesis. ucc.ie The development of novel enzymes through techniques like molecular biology and metagenomics is continually expanding the scope of biocatalysis. ucc.ie

Catalytic ApproachKey FeaturesExample Application
OrganocatalysisMetal-free, inspired by enzymatic catalysis, can be combined with biocatalysis. nih.govnih.govSynthesis of 1,3-diols via a combined organo- and biocatalytic flow process. tudelft.nl
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly. nih.govucc.ieLipase-mediated kinetic resolution of alcohols. ucc.ie

Enantioselective and Diastereoselective Synthesis of 4-Phenylpentanenitrile Derivatives

The synthesis of single enantiomers or diastereomers of this compound derivatives is of great importance, particularly for applications in pharmaceuticals and materials science.

Enantioselective Synthesis: Several strategies have been developed to achieve enantioselective synthesis. One approach involves the use of chiral catalysts, such as dihydroquinine derivatives, for the cyanation of ketone precursors. buchler-gmbh.com Another powerful method is the Ir-catalyzed asymmetric hydrogenation of quinoxaline (B1680401) derivatives, which can produce chiral tetrahydroquinoxalines with high yields and excellent enantioselectivities. rsc.org Notably, by simply changing the reaction solvent, both enantiomers of the product can be selectively obtained. rsc.org The enantioselective synthesis of tricyclic amino acid derivatives has also been achieved through a key desymmetrization step using a palladium-catalyzed hydrosilylation/oxidation procedure. beilstein-journals.org

Diastereoselective Synthesis: For molecules with multiple stereocenters, controlling the diastereoselectivity is crucial. The aforementioned Ir-catalyzed asymmetric hydrogenation has been shown to produce 2,3-disubstituted chiral tetrahydroquinoxalines with high diastereoselectivity. rsc.org A combination of lipase-mediated resolution and the reversible intramolecular nitroaldol (Henry) reaction has been employed in a sequential one-pot system to furnish products with good diastereoselectivity. ucc.ie

MethodCatalyst/ReagentProduct TypeStereoselectivity
Asymmetric CyanationDihydroquinine Derivative(S)-2-(tert-butyldimethylsilyl)-2-hydroxy-5-phenylpentanenitrileEnantioselective buchler-gmbh.com
Asymmetric HydrogenationIridium CatalystChiral TetrahydroquinoxalinesEnantioselective and Diastereoselective rsc.org
DesymmetrizationPalladium/(R)-MOPTricyclic Amino Acid DerivativesEnantioselective beilstein-journals.org
Dynamic Kinetic ResolutionLipase and BaseNitroalcoholsDiastereoselective ucc.ie

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. matanginicollege.ac.in These principles are increasingly being applied to the synthesis of this compound and its analogues.

Solvent-Free and Aqueous Medium Reaction Development

Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry.

Solvent-Free Reactions: Performing reactions in the absence of a solvent can significantly reduce waste and simplify product purification. ias.ac.in These reactions can be carried out with the reactants alone or by incorporating them into solid supports like clays (B1170129) or zeolites. ias.ac.in Solvent-free conditions can sometimes lead to different product outcomes compared to solution-phase reactions due to the specific packing of molecules in the crystalline state. ias.ac.in

Aqueous Medium Reactions: Water is an attractive solvent from an environmental perspective due to its non-toxic and non-flammable nature. While the low solubility of many organic compounds in water can be a challenge, the development of catalysts and reaction conditions that are effective in aqueous media is an active area of research. dergipark.org.tr For example, a convenient and eco-friendly method for the synthesis of substituted pyrroles using a DABCO catalyst has been developed in an aqueous medium. scirp.org

Reaction ConditionAdvantagesChallenges
Solvent-FreeReduced pollution, lower costs, simplified procedure. ias.ac.inPotential for different reactivity compared to solution phase. ias.ac.in
Aqueous MediumEnvironmentally benign, non-toxic, non-flammable.Low solubility of many organic reactants. dergipark.org.tr

Atom-Economical and Waste-Minimizing Protocols

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.govwikipedia.org

Atom Economy: Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient as they minimize the formation of byproducts. matanginicollege.ac.innwnu.edu.cn Transition metal catalysis has been instrumental in developing atom-economical carbon-carbon bond-forming reactions. nwnu.edu.cn Catalytic hydrogenation is a prime example of a highly atom-economical process. wikipedia.org

Waste Minimization: The first principle of green chemistry is the prevention of waste. matanginicollege.ac.in This can be achieved by designing syntheses that maximize the incorporation of all starting materials into the final product and by avoiding the use of stoichiometric reagents that generate significant waste. matanginicollege.ac.innih.gov The use of catalytic processes is a key strategy for waste minimization. nih.gov

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous flow chemistry, represents a paradigm shift from conventional batch production. seqens.comkewaunee.in In this approach, chemical reactions are performed in a continuously flowing stream within a network of tubes or channels. seqens.com This method offers precise control over parameters like temperature, pressure, and reaction time, leading to more efficient and reproducible synthesis. seqens.comkewaunee.in

Key advantages of continuous processing that are relevant to the synthesis of this compound include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with highly exothermic or unstable reactions. seqens.comlabunlimited.comvapourtec.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio inherent in flow systems allows for rapid and efficient heat exchange, preventing the formation of hot spots and enabling precise temperature control. vapourtec.comelveflow.com This leads to fewer side reactions and purer product streams.

Improved Scalability: Scaling up a reaction in a flow system is typically achieved by extending the operational run time or by running multiple reactors in parallel ("numbering-up"), rather than redesigning larger vessels. seqens.comkewaunee.in This makes the transition from laboratory-scale optimization to industrial production more straightforward. seqens.com

Increased Efficiency and Yield: Continuous flow can push reaction conditions beyond the limits of batch reactors, such as using superheated solvents under pressure to dramatically accelerate reaction rates. vapourtec.com This often results in higher throughput and improved yields. seqens.com

By moving the synthesis of this compound or its precursors into a continuous flow setup, manufacturers can achieve greater consistency, higher productivity, and a safer operational environment. seqens.comkewaunee.in

Microreactor Applications in Rapid Synthesis and Optimization

Microreactors are a key enabling technology in flow chemistry, characterized by their small-dimension channels (typically 10–1000 µm). mdpi.com These devices intensify chemical processes by leveraging their exceptionally high surface-to-volume ratios, which facilitates superior heat and mass transfer compared to conventional reactors. mdpi.comelveflow.com This level of control is ideal for the rapid optimization and synthesis of molecules like this compound.

The application of microreactors offers several distinct benefits:

Rapid Process Optimization: The small scale and rapid response time of microreactors allow for the quick screening of a wide range of reaction conditions, such as temperature, flow rate (residence time), and reagent concentration. labunlimited.comelveflow.com An automated system can perform numerous experiments in a short period, consuming minimal material and accelerating the development of optimal synthetic protocols. rsc.org

Precise Control of Reaction Parameters: The residence time in a microreactor is precisely determined by the reactor volume and the flow rate of the reagents. elveflow.com This allows for the fine-tuning of reactions, which is particularly useful for managing unstable intermediates or preventing over-reaction. For complex multi-step sequences that might be involved in forming this compound analogues, this control is critical.

Access to Novel Reaction Conditions: Microreactors can safely handle reactions under extreme temperatures and pressures that would be hazardous in large-scale batch reactors. labunlimited.com This capability can unlock new synthetic pathways and improve the selectivity of reactions. labunlimited.com The efficient mixing within microchannels, driven by diffusion, is much faster and more reliable than mechanical stirring in a flask, ensuring uniform reaction conditions. labunlimited.com

For the synthesis of this compound, a microreactor could be employed to precisely control a key bond-forming step, optimizing conditions to maximize yield and minimize the formation of impurities, thereby streamlining the entire production process. anton-paar.com

Heterogeneous Catalysis in Flow Systems for Nitrile Production

Integrating heterogeneous catalysts into continuous flow systems is a powerful strategy for producing nitriles and their derivatives. In this setup, the catalyst is typically packed into a column or coated onto the walls of the flow reactor. nih.gov Reagents flow through the catalyst bed, react, and the product emerges continuously, while the catalyst remains contained within the reactor. This simplifies product purification, as there is no need to separate the catalyst from the reaction mixture, and enables catalyst reuse over extended periods. nih.gov

Two prominent examples of such transformations applicable to nitriles are catalytic hydration and hydrogenation.

Heterogeneous Catalytic Hydration:

A sustainable flow process for the hydration of nitriles to amides has been developed using amorphous manganese dioxide (MnO₂) as a heterogeneous catalyst. acs.orgorganic-chemistry.org An aqueous solution of a nitrile is passed through a heated column packed with MnO₂, yielding the corresponding amide cleanly and efficiently. acs.orgacs.org This method is notable for its mild conditions, high tolerance for various functional groups, and scalability. organic-chemistry.orgwordpress.com For instance, if this compound were subjected to these conditions, it would be converted to 4-phenylpentanamide.

Table 1: Performance of MnO₂-Catalyzed Flow Hydration for Various Nitriles acs.org
SubstrateTemperature (°C)Residence Time (min)Conversion (%)
Benzonitrile (B105546)702.5>98
3-Pyridinecarbonitrile402.5>98
Cinnamonitrile1005.096
Adiponitrile1005.0>98 (to di-amide)

Heterogeneous Catalytic Hydrogenation:

The selective hydrogenation of nitriles to primary amines is another crucial industrial transformation that benefits from flow chemistry. rsc.org A polysilane/SiO₂-supported palladium (Pd) catalyst has been shown to be highly effective for this reaction under continuous-flow conditions, converting a range of aromatic and aliphatic nitriles into primary amines in near-quantitative yields. nih.govd-nb.infonih.gov This method demonstrates excellent stability, with the catalyst remaining active for over 300 hours. nih.govd-nb.info Applying this system to this compound would yield 4-phenylpentan-1-amine, a valuable synthetic intermediate. Other catalysts based on platinum, ruthenium, and non-noble metals like cobalt and nickel have also been successfully employed in flow systems for nitrile reduction. rsc.orgacs.orgrsc.org

Table 2: Continuous-Flow Hydrogenation of Various Nitriles Using a DMPSi-Pd/SiO₂ Catalyst d-nb.info
SubstrateTemperature (°C)H₂ PressureYield (%)
Decanenitrile70-60Atmospheric99
Benzonitrile80Atmosphericquant.
4-Methoxybenzonitrile80Atmosphericquant.
3,4-Dimethoxybenzonitrile80Atmosphericquant.

These examples underscore the potential of combining heterogeneous catalysis with continuous flow processing for the efficient, safe, and scalable synthesis of this compound and its functionalized analogues.

Mechanistic Investigations of 4 Phenylpentanenitrile Reactivity and Transformations

Elucidation of Reaction Mechanisms at the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is highly polarized due to the greater electronegativity of nitrogen. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons, allowing it to be activated by protonation or coordination to Lewis acids. This electronic arrangement is central to the diverse reactivity of the nitrile group in 4-Phenylpentanenitrile.

The reaction of this compound with nucleophiles is a fundamental transformation, analogous to the nucleophilic addition to a carbonyl group. A nucleophile attacks the electrophilic carbon of the cyano group, breaking the pi bond and forming a sp²-hybridized imine anion intermediate.

A prominent example is the addition of organometallic reagents, such as Grignard reagents (R-MgX). The mechanism commences with the nucleophilic attack of the carbanion from the Grignard reagent on the nitrile carbon. This forms a salt of an imine anion, which is then hydrolyzed upon aqueous workup. The intermediate imine is protonated to an iminium ion, which subsequently undergoes hydrolysis to yield a ketone. This pathway allows for the conversion of the nitrile group into a carbonyl group, with the formation of a new carbon-carbon bond.

Reagent TypeGeneral FormulaIntermediateFinal Product (after hydrolysis)
Grignard ReagentR-MgXImine anion saltKetone
OrganolithiumR-LiImine anion saltKetone
Hydride (e.g., from LiAlH₄)H⁻Imine anionPrimary Amine
Water (Hydrolysis)H₂OAmideCarboxylic Acid

The nitrile group of this compound can be completely reduced to a primary amine, 4-phenylpentan-1-amine. This transformation is a valuable synthetic tool for introducing an amino group. The most common and effective reagent for this conversion is lithium aluminum hydride (LiAlH₄). nih.govorganic-chemistry.org

The mechanism of reduction with LiAlH₄ involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon. scg.ch

The first hydride addition breaks one of the pi bonds of the C≡N triple bond, forming an imine anion intermediate. This intermediate is stabilized by complexation with the aluminum species. nih.gov

The resulting imine anion still contains a C=N double bond, which undergoes a second hydride addition to form a dianion intermediate. scg.ch

Subsequent protonation of the dianion during aqueous workup yields the final primary amine. nih.gov

Catalytic hydrogenation is another widely used method. This process typically involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.org This method is often considered more economical and is used in industrial applications. nih.gov

Reagent / MethodConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)1. Diethyl ether or THF 2. H₂O workup4-phenylpentan-1-amine
Catalytic HydrogenationH₂, Raney Ni, Pd, or Pt catalyst4-phenylpentan-1-amine
Diisopropylaminoborane / LiBH₄ (cat.)THF, ambient or reflux4-phenylpentan-1-amine acs.org

While direct oxidation of the nitrile group is not the standard terminology, its hydrolysis to a carboxylic acid represents an increase in the oxidation state of the carbon atom. The hydrolysis of this compound to 4-phenylpentanoic acid can be achieved under either acidic or basic conditions. nih.govresearchgate.net Both pathways proceed through an amide intermediate (4-phenylpentanamide).

Acid-Catalyzed Hydrolysis:

Protonation: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid (e.g., H₃O⁺), which enhances the electrophilicity of the carbon atom. acs.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated nitrile carbon. nih.gov

Deprotonation and Tautomerization: A proton is lost from the oxygen, and the resulting intermediate, an imidic acid, tautomerizes to the more stable amide. nih.gov

Amide Hydrolysis: The amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) ion. acs.org

Base-Catalyzed Hydrolysis:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic nitrile carbon to form an imine anion. scg.ch

Protonation: The anion is protonated by water to yield an imidic acid. nih.gov

Tautomerization: The imidic acid tautomerizes to the amide. nih.gov

Amide Hydrolysis: The amide undergoes base-catalyzed hydrolysis to form a carboxylate salt and ammonia (B1221849). researchgate.net Subsequent acidification of the mixture is required to protonate the carboxylate and isolate the final carboxylic acid. researchgate.net

Investigation of Carbon-Carbon Bond Formation and Cleavage Reactions

Beyond the reactivity of the nitrile group itself, the carbon skeleton of this compound provides opportunities for C-C bond formation, enabling the synthesis of more complex molecular architectures.

The hydrogen atoms on the carbon alpha to the nitrile group (C2) are acidic due to the electron-withdrawing nature of the cyano group. This allows for deprotonation by a strong base to form a resonance-stabilized carbanion (a nitrile-stabilized enolate). This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, in α-alkylation reactions. organic-chemistry.orgliv.ac.ukrsc.org

The development of stereoselective versions of these reactions is of significant interest. By using chiral bases, phase-transfer catalysts, or chiral auxiliaries, it is possible to control the stereochemistry of the newly formed C-C bond, leading to the enantioselective or diastereoselective synthesis of substituted this compound derivatives. mdpi.comnih.gov For instance, asymmetric alkylation can lead to the formation of products with a new stereocenter at the C2 position. While specific studies on this compound are not abundant, the principles of asymmetric synthesis applied to related nitrile systems demonstrate the feasibility of such transformations. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. libretexts.org Derivatives of this compound can be designed to participate in these reactions in two primary ways: by functionalizing the phenyl ring or by utilizing the α-position of the nitrile.

Coupling at the Phenyl Ring: A halogenated derivative, such as 4-(4-bromophenyl)pentanenitrile, can serve as an electrophilic partner in various cross-coupling reactions. For example, in a Suzuki-Miyaura coupling, this aryl bromide could be coupled with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a biaryl structure. libretexts.orgnih.govmdpi.com Similarly, in a Heck reaction, it could be coupled with an alkene to introduce a new vinyl substituent onto the phenyl ring. wikipedia.orgorganic-chemistry.org

Coupling at the α-Carbon: The nitrile-stabilized carbanion, generated by deprotonating this compound at the C2 position, can act as the nucleophilic partner in palladium-catalyzed α-arylation reactions. organic-chemistry.org This involves coupling the enolate with an aryl halide, forming a new C-C bond between the α-carbon of the nitrile and the aryl ring of the halide. nih.gov This reaction provides a direct route to α-aryl-4-phenylpentanenitriles.

Cross-Coupling ReactionThis compound Derivative RoleCoupling PartnerKey ReagentsResulting Structure
Suzuki-Miyaura Electrophile (e.g., 4-(4-bromophenyl)pentanenitrile)Organoboron Reagent (R-B(OH)₂)Pd Catalyst, BaseBiaryl derivative libretexts.org
Heck Electrophile (e.g., 4-(4-bromophenyl)pentanenitrile)AlkenePd Catalyst, BaseStilbene-like derivative wikipedia.orgorganic-chemistry.org
α-Arylation Nucleophile (as α-cyano carbanion)Aryl Halide (Ar-X)Pd Catalyst, Baseα-Aryl derivative organic-chemistry.org

Catalytic Cycle Analysis for this compound Syntheses and Conversions

The catalytic cycles involved in the synthesis and transformation of nitriles are diverse, leveraging various metal centers and reaction mechanisms to activate the stable carbon-nitrogen triple bond. rug.nlrug.nl While specific catalytic cycle analyses for this compound are not extensively detailed in the available literature, the fundamental principles can be understood by examining well-studied reactions of analogous aromatic and aliphatic nitriles. Great progress has been made in utilizing metal pincer complexes for a variety of nitrile reactions, which often proceed under mild conditions with high yields. rug.nlrug.nl

A common transformation for nitriles is hydrogenation to primary amines. The selective hydrogenation of nitriles often follows a Noyori-type outer-sphere mechanism. rug.nlrug.nl In this pathway, the catalyst, typically a ruthenium complex, does not directly coordinate the nitrile. Instead, the reaction proceeds through a concerted transfer of a hydride from the metal and a proton from a protic solvent or ligand to the C≡N bond.

Another significant mechanistic class involves metal-ligand cooperativity, particularly with pyridine-based pincer complexes. rug.nlrug.nl In these cycles, the pyridine (B92270) ligand can be dearomatized through deprotonation of a side arm. The nitrile can then undergo cycloaddition to this dearomatized complex. rug.nl This process forms a new bond between the nitrile nitrogen and the metal, while the nitrile carbon forms a C-C bond with a carbon on the pincer ligand's side arm. rug.nlrug.nl The resulting metal-imide intermediate is more susceptible to nucleophilic attack than the original nitrile. rug.nlrug.nl This intermediate can also rearrange to an enamide, which can participate in further C-C bond-forming reactions. rug.nl

Homogeneous and Heterogeneous Catalysis in Nitrile Chemistry

Both homogeneous and heterogeneous catalysis play crucial roles in the synthesis and conversion of nitriles, each offering distinct advantages and mechanistic pathways. tandfonline.com

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. This approach often allows for milder reaction conditions and higher selectivity due to well-defined active sites on molecular catalysts. A prominent industrial example is the hydrocyanation of alkenes to produce nitriles, which relies on homogeneous catalysts. wikipedia.org Transition metal pincer complexes are extensively used in homogeneous catalysis for nitrile transformations. rug.nlrug.nl These catalysts activate the nitrile group by coordinating it to the metal center, which acts as a Lewis acid and facilitates nucleophilic attack by water or other reagents. researchgate.net The mechanism can involve metal-ligand cooperation, where both the metal and the ligand participate directly in bond activation. researchgate.net

Heterogeneous Catalysis utilizes catalysts in a different phase from the reactants, such as a solid catalyst in a liquid or gas phase reaction. These catalysts are favored in industrial processes for their ease of separation from the reaction mixture and potential for recycling. researchgate.net The catalytic hydrogenation of nitriles is a key industrial process frequently employing heterogeneous catalysts like Raney nickel, cobalt, or supported noble metals such as palladium, platinum, and rhodium. tandfonline.comresearchgate.netbme.hu The reaction mechanism on solid catalysts is complex and can be more intricate than the widely accepted von Braun and Greenfield formalism. researchgate.net It is believed to involve surface intermediates like aminocarbene complexes and aldimines coordinated to the metal. researchgate.net The choice of metal can significantly influence selectivity towards primary, secondary, or tertiary amines. researchgate.netbme.hu For example, carbon-supported platinum (Pt/C) catalysts have been shown to be effective for the aerobic oxidative coupling of alcohols and ammonia to synthesize nitriles. acs.org

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst State Same phase as reactants (e.g., dissolved)Different phase from reactants (e.g., solid)
Reaction Conditions Often milder (lower temperature/pressure)Can require harsher conditions (higher temperature/pressure)
Selectivity Generally high due to well-defined active sitesCan be lower, with potential for side reactions
Catalyst Separation Difficult, may require distillation or extractionEasy, typically by simple filtration
Catalyst Recycling Challenging due to separation difficulties researchgate.netGenerally straightforward
Example Nitrile Reaction Hydrocyanation of alkenes wikipedia.org; Hydration using pincer complexes researchgate.netHydrogenation to amines over Pd, Pt, Ni, Co researchgate.netbme.hu

Photoredox and Electrocatalytic Approaches for Nitrile Transformations

Modern synthetic chemistry has increasingly turned to photoredox and electrocatalytic methods to drive nitrile transformations under mild conditions, often with unique reactivity. These approaches utilize light energy or electrical potential to generate highly reactive intermediates through single-electron transfer (SET) processes. beilstein-journals.org

Photoredox Catalysis uses a photocatalyst that, upon absorbing visible light, can engage in SET with a substrate. beilstein-journals.org This strategy enables the direct conversion of nitroalkanes into the corresponding nitriles under mild conditions using blue LEDs as the light source. acs.org Another innovative application is the generation of nitrile oxides from hydroxyimino acids via two sequential oxidative SET steps, which can then be used to synthesize biologically important isoxazolines and isoxazoles. rsc.org

A particularly powerful strategy involves integrating biocatalysis with photoredox catalysis. For instance, nitrilase enzymes can be used to hydrolyze readily available nitriles into carboxylic acid intermediates in situ. researchgate.netresearchgate.net These intermediates can then undergo decarboxylative fluorination or trifluoromethylation driven by a photoredox cycle, providing a pathway to valuable fluorinated compounds from simple nitrile precursors. researchgate.netresearchgate.net The photocatalytic cycle typically involves the excitation of the photocatalyst, which then accepts an electron from the carboxylate, leading to a carboxyl radical that subsequently fragments and participates in the desired transformation. researchgate.net

Electrocatalysis , particularly when merged with photoredox catalysis in a process known as electrochemically mediated photoredox catalysis (e-PRC), offers a way to overcome some limitations of traditional photoredox cycles. beilstein-journals.org In e-PRC, an electrochemical step is intimately involved within the catalytic cycle, for example, to regenerate the active state of the photocatalyst. This can obviate the need for stoichiometric chemical oxidants or reductants that are often required in purely photochemical systems. beilstein-journals.org

Reaction Kinetics and Thermodynamics Studies

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for process optimization and mechanistic elucidation.

Reaction Kinetics defines the rate of a chemical reaction and its dependence on various factors like concentration, temperature, and catalysts. For nitrile transformations, the reaction order can vary significantly depending on the substrate, catalyst, and conditions. A kinetic study on the vapor-phase ammoxidation of 4-phenyl-o-tolunitrile to 4-phenylphthalonitrile found that the rates of conversion were described by a half-order equation with respect to the substrate concentration and were independent of the partial pressures of oxygen and ammonia. scirp.org

In the context of nitrile hydrogenation, the kinetics can be complex. The liquid-phase hydrogenation of benzonitrile (B105546) over a 5 wt % Pd/C catalyst follows first-order kinetics with respect to the nitrile. acs.org However, the subsequent step, the hydrogenolysis of the intermediate benzylamine (B48309) to toluene, obeys zero-order kinetics. acs.org In contrast, hydrogenation of nitriles on Ni and Co catalysts often follows zero-order kinetics with respect to the nitrile concentration. researchgate.net The catalytic reduction of nitroaromatics, a reaction mechanistically related to some nitrile transformations, is often described by the Langmuir-Hinshelwood model, where both reactants (e.g., the substrate and a hydride source like NaBH₄) adsorb onto the catalyst surface before reacting. researchgate.net The rate-determining step in some hydrogenations over bimetallic catalysts has been identified as the activation of the cyano group. rsc.org

ReactionCatalystKinetic ParameterValueReference
Ammoxidation of 4-phenyl-o-tolunitrileV-Sb-Bi-Zr/γ-Al₂O₃Reaction Order (Substrate)0.5 scirp.org
Hydrogenation of Benzonitrile5 wt % Pd/CReaction Order (Benzonitrile)1 acs.org
Hydrogenation of Benzonitrile5 wt % Pd/CActivation Energy (Ea)27.6 kJ mol⁻¹ acs.org
Hydrogenolysis of Benzylamine5 wt % Pd/CReaction Order (Benzylamine)0 acs.org
Hydrogenolysis of Benzylamine5 wt % Pd/CActivation Energy (Ea)80.1 kJ mol⁻¹ acs.org
General Nitrile HydrogenationNi and Co catalystsReaction Order (Nitrile)0 researchgate.net

Based on a thorough search of available scientific literature, there are no specific computational and theoretical chemistry studies focused solely on this compound that would allow for the creation of an article with the detailed structure and data you have requested. The search for quantum chemical calculations, molecular dynamics simulations, and frontier molecular orbital theory analyses specifically applied to this compound did not yield any dedicated research findings, data tables, or detailed analyses for this particular compound.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline, as the foundational research data for each specified section and subsection on this compound is not present in the public domain. Generating content without this specific data would result in speculation and would not meet the requirements for a scientifically accurate and authoritative article.

Computational and Theoretical Chemistry Studies of 4 Phenylpentanenitrile

Machine Learning and AI Applications in Predicting Reactivity and Selectivity

The application of machine learning (ML) and artificial intelligence (AI) in computational and theoretical chemistry is a rapidly advancing field that holds the potential to revolutionize the prediction of chemical reactivity and selectivity. nih.govappliedclinicaltrialsonline.com For a specific compound such as 4-Phenylpentanenitrile, these computational tools can offer profound insights into its chemical behavior, circumventing the need for extensive and time-consuming laboratory experiments. While specific ML studies focused exclusively on this compound are not yet prevalent in the literature, the established methodologies for other organic molecules, particularly other nitriles, provide a clear framework for how such investigations could be conducted.

At its core, the use of ML in this context involves training algorithms on datasets of chemical reactions to recognize patterns and make predictions on new, unseen examples. mit.edu The effectiveness of these models is highly dependent on the quality and size of the training data. chemrxiv.orgnih.gov For predicting the reactivity of this compound, a relevant dataset would ideally contain information on reactions involving this molecule or structurally similar compounds.

A crucial first step in building a predictive model is the generation of a comprehensive dataset. This is often achieved through high-throughput quantum chemical calculations, such as Density Functional Theory (DFT), which can compute a variety of molecular properties and reaction parameters. nih.govwalshmedicalmedia.com For instance, a study on the reactivity of various nitrile-containing compounds with cysteine successfully used DFT calculations to determine activation energies, which were then correlated with experimental kinetic data. nih.gov A similar approach could be applied to this compound to generate a dataset of its reactions with different reagents.

Once a dataset is established, the next step is to represent the molecules and reactions in a format that a machine learning algorithm can understand. This is typically done using molecular descriptors, which are numerical representations of a molecule's structural and electronic properties. For this compound, these descriptors could include:

Quantum Chemical Descriptors: These are derived from quantum chemical calculations and can provide detailed information about the electronic structure of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting chemical reactions, as well as atomic charges and bond orders. dntb.gov.ua

Topological Descriptors: These are based on the 2D representation of the molecule and describe its connectivity.

Geometrical Descriptors: These describe the 3D shape and size of the molecule.

Fingerprints: These are bit strings that encode the presence or absence of specific structural features.

The selection of appropriate descriptors is critical for the performance of the ML model. The following table provides a hypothetical set of quantum chemical descriptors that could be calculated for this compound and used in a machine learning model to predict its reactivity.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound
DescriptorHypothetical ValueSignificance in Reactivity Prediction
HOMO Energy (eV)-9.5Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles.
LUMO Energy (eV)-0.5Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap (eV)9.0A smaller gap generally implies higher reactivity.
Dipole Moment (Debye)3.5Influences intermolecular interactions and solubility.
Mulliken Charge on Nitrile Carbon+0.15Indicates the electrophilicity of the carbon atom in the nitrile group.
Mulliken Charge on Nitrile Nitrogen-0.20Indicates the nucleophilicity of the nitrogen atom in the nitrile group.

With the data and descriptors in place, a variety of machine learning algorithms can be trained to predict the reactivity and selectivity of this compound. Common models include:

Linear Regression: For predicting continuous variables like reaction rates or yields.

Support Vector Machines (SVMs): Can be used for both classification (e.g., predicting whether a reaction will occur or not) and regression tasks.

Random Forests: An ensemble method that can handle complex datasets and is less prone to overfitting.

Neural Networks: Particularly deep neural networks, have shown great promise in learning complex patterns from large chemical datasets. nih.gov

The trained model could then be used to predict the outcome of a reaction of this compound with a new reagent, or to screen a large number of potential catalysts for a specific transformation. For example, a model could be trained to predict the regioselectivity of a reaction, such as the addition of a nucleophile to the nitrile group versus a reaction at the phenyl ring.

The following table illustrates a hypothetical scenario where a machine learning model is used to predict the yield of a reaction involving this compound under different conditions.

Table 2: Hypothetical Machine Learning Model Predictions for a Reaction of this compound
ReactantCatalystTemperature (°C)Predicted Yield (%)
Reagent ACatalyst X2585
Reagent ACatalyst Y2565
Reagent BCatalyst X5092
Reagent BCatalyst Y5078

Applications of 4 Phenylpentanenitrile As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Molecular Architectures

The inherent reactivity of the nitrile functionality, coupled with the presence of a phenyl group and a chiral center, positions 4-Phenylpentanenitrile as a powerful precursor for the construction of intricate molecular frameworks. Its carbon-nitrogen triple bond serves as a versatile handle for a variety of chemical transformations, including cyclization and reduction reactions, while the phenyl ring provides a scaffold for further functionalization.

Formation of Nitrogen-Containing Heterocycles from Nitrile Cyclization

The nitrile group of this compound is a key functional group for the synthesis of a wide range of nitrogen-containing heterocycles, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. Various cyclization strategies can be employed to transform the linear nitrile into cyclic structures such as pyridines, pyrimidines, and pyrroles.

For instance, in the synthesis of substituted pyridines , this compound can, in principle, participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization and aromatization. While specific examples utilizing this compound are not extensively documented in readily available literature, the general reactivity of nitriles in such transformations is well-established.

Similarly, the construction of pyrimidines can be envisaged through the reaction of this compound with amidines or other suitable three-atom components. The nitrile carbon acts as an electrophilic center, which upon activation, can undergo nucleophilic attack to initiate the cyclization cascade.

The synthesis of pyrroles , another important class of heterocycles, can be approached through multi-step sequences starting from this compound. For example, functionalization of the carbon skeleton followed by a Paal-Knorr type condensation with a 1,4-dicarbonyl compound is a plausible, albeit indirect, route. More direct approaches could involve transition-metal-catalyzed cycloaddition reactions.

A generalized scheme for the potential cyclization of a nitrile to form a pyridine (B92270) ring is presented below:

Reactant 1Reactant 2Catalyst/ConditionsProduct Heterocycle
Nitrile (e.g., this compound)1,3-Dicarbonyl CompoundAcid or BaseSubstituted Pyridine
Nitrileα,β-Unsaturated Ketone & Ammonia (B1221849) SourceVariousDihydropyridine (oxidized to Pyridine)

Stereoselective Conversion to Chiral Amines and Acids

The presence of a stereocenter at the 4-position of this compound makes it an attractive starting material for the synthesis of enantiomerically pure amines and carboxylic acids. These chiral building blocks are of paramount importance in the pharmaceutical industry, where the stereochemistry of a molecule often dictates its biological activity.

Chiral Amines: The stereoselective reduction of the nitrile group to a primary amine is a key transformation. This can be achieved using various asymmetric hydrogenation or transfer hydrogenation methodologies employing chiral catalysts. The choice of catalyst and reaction conditions is crucial to control the stereochemical outcome and achieve high enantiomeric excess. While specific protocols for this compound are not widely reported, established methods for the asymmetric reduction of similar aryl-substituted nitriles provide a strong foundation for its conversion to the corresponding chiral 5-phenyl-2-aminopentane.

Chiral Acids: The hydrolysis of the nitrile group to a carboxylic acid is another valuable transformation. Enantioselective hydrolysis can be achieved using chiral catalysts or enzymatic methods. Lipases and nitrilases are classes of enzymes that have shown great promise in the kinetic resolution of racemic nitriles, affording enantiomerically enriched carboxylic acids and unreacted nitriles. This approach would allow for the separation of the enantiomers of 4-phenylpentanoic acid.

TransformationReagents/CatalystProductStereochemical Control
Asymmetric ReductionH₂, Chiral Metal Catalyst (e.g., Rh, Ru, Ir)Chiral AmineHigh enantioselectivity possible
Enantioselective HydrolysisChiral Acid/Base Catalyst or Enzyme (e.g., Nitrilase)Chiral Carboxylic AcidKinetic resolution of enantiomers

Role in Multi-Component Reactions for Diversified Molecular Libraries

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for the rapid generation of molecular diversity. The nitrile functionality of this compound makes it a potential substrate for several important MCRs, enabling the construction of diverse molecular libraries for drug discovery and other applications.

Prominent examples of MCRs where nitriles can participate include the Gewald reaction for the synthesis of highly substituted 2-aminothiophenes. In a hypothetical Gewald reaction, this compound could react with a ketone or aldehyde and elemental sulfur in the presence of a base to yield a thiophene (B33073) derivative bearing the 4-phenylpentyl substituent.

While the direct participation of the nitrile group in isocyanide-based MCRs like the Ugi and Passerini reactions is not typical, this compound can be a precursor to one of the components. For example, reduction of the nitrile to the corresponding amine would provide a chiral amine component for the Ugi reaction, leading to the synthesis of complex peptide-like structures.

The utility of MCRs lies in their ability to rapidly assemble complex molecules from simple starting materials in a single step, which is highly advantageous for the creation of libraries of compounds for high-throughput screening.

Design of Synthetic Routes Utilizing this compound as a Key Synthon

The strategic disconnection of a complex target molecule into simpler, readily available building blocks is the cornerstone of retrosynthetic analysis. This compound, with its combination of a reactive nitrile group, a phenyl ring, and a chiral center, can be identified as a key synthon in the design of synthetic routes towards various complex targets, including natural products and pharmaceutically active compounds.

For example, in the synthesis of certain alkaloids or other nitrogen-containing natural products, the 4-phenylpentyl-amine or -acid substructure derived from this compound could be a crucial fragment. By recognizing this structural motif within a target molecule, a synthetic chemist can devise a convergent and efficient route that utilizes this compound as a starting material.

Advanced Analytical and Spectroscopic Techniques for Mechanistic Elucidation

In Situ and Operando Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions as they occur provides invaluable kinetic and mechanistic data. In situ (in the reaction vessel) and operando (while the reaction is active) spectroscopy are powerful methodologies for observing the formation of products, the consumption of reactants, and the transient existence of intermediates.

Real-Time Infrared (IR) and Raman Spectroscopy for Intermediate Detection

Real-time Infrared (IR) and Raman spectroscopy are pivotal techniques for monitoring the progress of reactions such as the hydrocyanation of styrene (B11656) to form phenyl-substituted nitriles. These methods allow for the direct observation of changes in vibrational modes of functional groups, offering a window into the reaction mechanism.

In studies of nickel-catalyzed hydrocyanation reactions, in situ Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for tracking the concentration of reactants and products. The distinct stretching frequency of the nitrile group (C≡N) provides a clear spectroscopic marker. For aliphatic nitriles, this peak typically appears in the range of 2240-2260 cm⁻¹. By monitoring the intensity of this band over time, a kinetic profile of the reaction can be constructed.

For instance, in the hydrocyanation of vinylarenes, researchers can follow the disappearance of the vinyl C=C stretching bands and the appearance of the nitrile C≡N band. This allows for the optimization of reaction conditions and provides evidence for the formation of intermediate nickel-hydride or nickel-cyano species, which may have their own characteristic IR absorptions. While specific operando Raman studies on 4-Phenylpentanenitrile are not extensively documented in the literature, this technique is highly complementary to IR spectroscopy. Raman spectroscopy is particularly sensitive to symmetric vibrations and can be advantageous for studying reactions in aqueous media due to the weak Raman scattering of water.

A hypothetical application to the synthesis of this compound would involve monitoring key vibrational bands as shown in the table below.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Monitored Change
C=C (Styrene)Stretch~1630Decrease
C≡N (Nitrile)Stretch~2250Increase
Ni-CN (Intermediate)StretchVariableTransient Appearance
Ni-H (Intermediate)StretchVariableTransient Appearance
This table is illustrative and based on typical values for the functional groups involved in the synthesis of this compound.

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating reaction pathways by providing exact mass measurements of reactants, intermediates, products, and byproducts. This high accuracy allows for the determination of elemental compositions, which is crucial for identifying unknown species in a complex reaction mixture.

In the context of this compound synthesis, HRMS can be used to analyze aliquots of the reaction mixture over time. By identifying the masses of all components, a detailed picture of the reaction network, including side reactions and decomposition pathways, can be assembled.

Benzylic cleavage: Loss of a propyl radical to form a stable benzylic cation.

Loss of HCN: A characteristic fragmentation for nitriles.

Rearrangements: Such as the McLafferty rearrangement if applicable.

A theoretical HRMS fragmentation data table for this compound is presented below to illustrate the expected fragments.

m/z (Theoretical)Ion FormulaDescription
159.1048C₁₁H₁₃N⁺Molecular Ion
116.0759C₉H₁₀⁺Loss of HCN and H
104.0626C₈H₈⁺Styrene radical cation from rearrangement
91.0548C₇H₇⁺Tropylium ion (common for alkylbenzenes)
This table represents predicted fragments for this compound based on common fragmentation rules.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Advanced NMR techniques are paramount for the unambiguous determination of the chemical structure and stereochemistry of organic molecules like this compound.

Solid-State NMR for Crystalline Form Characterization

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. emory.edu Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, providing rich structural information. emory.edu For a compound like this compound, which may exist in different crystalline forms (polymorphs) or as an amorphous solid, ssNMR can be used to:

Distinguish between different polymorphs, which will exhibit different chemical shifts due to variations in their crystal packing environments.

Characterize amorphous forms.

Study molecular dynamics in the solid state, such as the rotation of the phenyl group.

Techniques like Magic Angle Spinning (MAS) are used to average anisotropic interactions and obtain higher resolution spectra. Cross-Polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. While specific ssNMR data for this compound is not available, studies on other organic nitriles have demonstrated the utility of this technique in characterizing their solid-state forms.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and stereochemistry. For a molecule like this compound, which is a liquid at room temperature, obtaining a single crystal for X-ray diffraction would require derivatization to a solid compound or co-crystallization with another molecule.

Should a suitable crystalline derivative of this compound be prepared, X-ray crystallography would provide unambiguous proof of its molecular structure. The resulting crystallographic data would include:

The precise coordinates of each atom in the crystal lattice.

Confirmation of the connectivity of the atoms.

Detailed measurements of all bond lengths and angles.

Information about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

As of now, the crystal structure of this compound or its simple derivatives is not reported in publicly accessible crystallographic databases. However, the technique has been widely applied to characterize related nitrile-containing compounds and metal-nitrile complexes. units.it

Chromatographic Methods (beyond basic identification) for Reaction Monitoring and Purification

Advanced chromatographic techniques are indispensable tools for the mechanistic elucidation of chemical reactions involving this compound. These methods extend beyond simple identification to provide detailed insights into reaction kinetics, intermediate formation, and byproduct profiles, as well as to enable high-purity isolation of the target compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), are pivotal in monitoring the progress of synthesis and in developing efficient purification protocols.

For the synthesis of related phenyl-substituted nitriles, such as the C-alkylation of benzyl (B1604629) cyanide with alkyl halides, gas chromatography is a powerful tool for reaction monitoring. By employing a capillary column and flame ionization detector (FID), the consumption of reactants and the formation of the product can be tracked over time. In a representative analysis for the synthesis of 2-phenylvaleronitrile (B1604636) from benzyl cyanide and 1-bromopropane, specific retention times allow for the clear separation and quantification of starting materials, internal standards, and the final product.

A hypothetical GC-based reaction monitoring of a similar alkylation to produce this compound could yield the data presented in Table 6.4.1. Such data is crucial for determining reaction endpoints and calculating yields accurately.

Table 6.4.1: Hypothetical GC Retention Times for Reaction Monitoring of this compound Synthesis

Compound Retention Time (minutes)
Benzyl Cyanide (Starting Material) 12.52
1,3-Dibromopropane (Alkylating Agent) 8.75
This compound (Product) 15.20
Toluene (Internal Standard) 4.40

This table is interactive. Users can sort data by clicking on column headers.

For the purification of aromatic nitriles, preparative HPLC is a highly effective technique. google.com This method is scalable and can be adapted for the isolation of impurities or the purification of the main product. sielc.com The choice of stationary phase and mobile phase is critical for achieving optimal separation. For compounds like this compound, a reverse-phase C18 column is often employed, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. sielc.com The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

A typical preparative HPLC method for a compound structurally similar to this compound would involve the parameters outlined in Table 6.4.2. The goal is to maximize the resolution between the target compound and any impurities, allowing for the collection of highly pure fractions.

Table 6.4.2: Illustrative Preparative HPLC Parameters for Purification of Aromatic Nitriles

Parameter Value
Column C18, 10 µm particle size
Mobile Phase Acetonitrile/Water gradient
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 5 mL

This table is interactive. Users can sort data by clicking on column headers.

Furthermore, for chiral molecules such as potential enantiomers of substituted phenylpentanenitriles, specialized chiral chromatography is essential for their separation and analysis. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to different retention times and enabling their separation. The development of chiral separation methods is crucial in pharmaceutical sciences, where the biological activity of enantiomers can differ significantly.

In the context of 2-arylpropanenitriles, which are structurally related to this compound, HPLC with a chiral stationary phase, such as one based on a polysaccharide derivative, can be used to resolve the enantiomers. The mobile phase in such separations is often a mixture of hexane (B92381) and an alcohol modifier like isopropanol. The separation data, including retention factors and resolution, provides critical information on the enantiomeric purity of the sample.

A hypothetical chiral HPLC separation for a related compound is detailed in Table 6.4.3, showcasing the kind of detailed findings that can be obtained.

Table 6.4.3: Representative Data from Chiral HPLC Separation of a 2-Arylpropanenitrile

Enantiomer Retention Time (minutes) Resolution (Rs)
(R)-enantiomer 10.2 2.1
(S)-enantiomer 12.5

This table is interactive. Users can sort data by clicking on column headers.

Q & A

Q. Advanced

  • GC-MS : Identifies volatile byproducts (e.g., unreacted acrylates).
  • HPLC-PDA : Detects non-volatile impurities with UV-active moieties.
  • Karl Fischer titration : Measures residual water content, critical for moisture-sensitive reactions .

What mechanistic insights support the role of Mo₃S₄ clusters in this compound synthesis?

Advanced
The Mo₃S₄ core facilitates single-electron transfer (SET) to generate acrylate radicals, enabling C–C bond formation. Radical trapping experiments (e.g., using TEMPO) and DFT calculations validate this pathway. Comparative studies with Fe or Co catalysts highlight Mo’s superior redox stability .

How should researchers design kinetic studies for this compound synthesis?

Q. Advanced

  • Use in situ FTIR or Raman spectroscopy to monitor nitrile formation.
  • Quench-flow techniques capture short-lived intermediates.
  • Fit data to rate laws (e.g., pseudo-first-order) to determine activation parameters .

What safety protocols are critical when handling this compound?

Q. Basic

  • Use PPE (nitrile gloves, goggles, lab coats) to avoid dermal contact.
  • Work in a fume hood due to potential cyanide release under degradation.
  • Segregate nitrile-containing waste for professional disposal .

How can computational methods aid in optimizing this compound synthesis?

Q. Advanced

  • Molecular docking : Screens catalyst-substrate binding affinities.
  • MD simulations : Predict solvent effects on reaction dynamics.
  • QSPR models : Correlate substituent effects on aryl alkynes with yield .

What strategies address low reproducibility in scaled-up this compound synthesis?

Q. Advanced

  • Microreactor systems : Enhance heat/mass transfer for consistent mixing.
  • Process analytical technology (PAT) : Real-time monitoring adjusts parameters dynamically.
  • DoE-guided scale-up : Identifies critical quality attributes (CQAs) for robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.